molecular formula C23H28N6O2 B2995695 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899395-67-6

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2995695
CAS No.: 899395-67-6
M. Wt: 420.517
InChI Key: VQODOTUIOASJQS-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Biological Activity

The compound 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine and imidazole scaffolds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 286.32 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity:
    • Studies have shown that compounds with imidazole and purine derivatives possess significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa cells .
    • The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
  • Adenosine Receptor Modulation:
    • The compound may act on adenosine receptors, which are critical in various physiological processes including inflammation and neuroprotection. Compounds with similar structures have been noted to exhibit both agonistic and antagonistic effects on these receptors .
  • Phosphodiesterase Inhibition:
    • Similar derivatives have been characterized as phosphodiesterase inhibitors, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play essential roles in cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization: This leads to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways: By interacting with adenosine receptors and phosphodiesterases, the compound can influence various signaling pathways implicated in inflammation and cancer progression.

Case Studies

Several studies highlight the biological activity of similar compounds:

CompoundCell LineIC50 (nM)Activity
Compound AHCT-1580Anticancer
Compound BHeLa200Anticancer
Compound CA549510Tubulin Inhibition

These studies underscore the potential therapeutic applications of imidazole-purine derivatives in oncology.

Research Findings

Recent findings indicate that modifications to the imidazole or purine rings can significantly enhance biological activity. For example:

  • Substituting different groups at the 8-position of the purine core has been shown to alter potency against cancer cell lines dramatically .
  • The introduction of piperidine moieties has been linked to improved selectivity and reduced toxicity .

Properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-9-5-6-10-18(16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODOTUIOASJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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